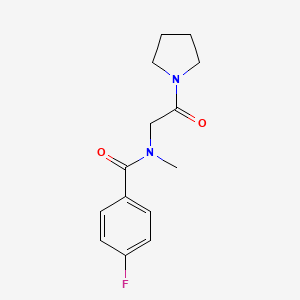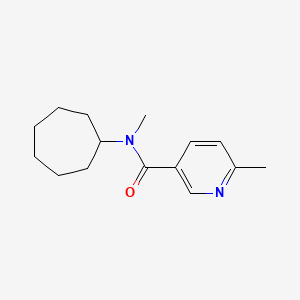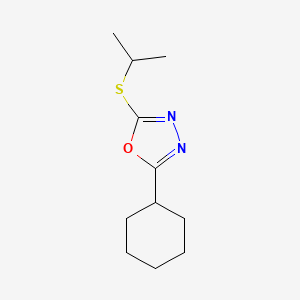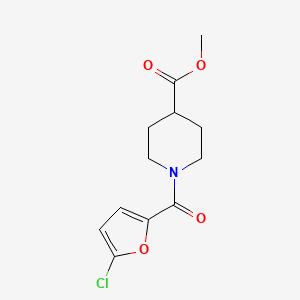
Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate, also known as MCPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MCPC is a piperidine-based compound that is synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has been studied extensively for its potential applications in various areas of scientific research. One of the most significant applications of Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate is in the field of medicinal chemistry, where it has been found to exhibit potent antitumor activity. Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has also been studied for its potential use as an analgesic and anti-inflammatory agent. In addition, Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has shown promise as a potential treatment for Parkinson's disease and other neurodegenerative disorders.
作用机制
The mechanism of action of Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has also been found to inhibit the activity of histone deacetylase (HDAC), a protein that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has been found to have a number of biochemical and physiological effects. It has been found to exhibit potent antitumor activity, which is believed to be due to its ability to inhibit the activity of COX-2 and HDAC. Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has also been found to exhibit analgesic and anti-inflammatory effects, which are also believed to be due to its ability to inhibit the activity of COX-2. In addition, Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate has been found to have neuroprotective effects, which may make it a potential treatment for neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of cancer development and potential treatments. However, one of the limitations of using Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate is its complex synthesis method, which can make it difficult to obtain pure and high-quality samples for use in experiments.
未来方向
There are several future directions for research on Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate. One potential direction is to study its potential use as a treatment for neurodegenerative disorders, such as Parkinson's disease. Another potential direction is to study its mechanisms of action in more detail, in order to better understand how it works and how it could be used in the development of new drugs. Additionally, further research could be done to optimize the synthesis method of Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate, in order to make it easier and more efficient to produce high-quality samples for use in experiments.
合成方法
Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate is synthesized using a specific method that involves the reaction of 5-chlorofuran-2-carboxylic acid with piperidine-4-carboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting compound is then treated with methyl iodide to obtain Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate. The synthesis of Methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate is a complex process that requires careful attention to detail and precise measurements to ensure the purity and quality of the final product.
属性
IUPAC Name |
methyl 1-(5-chlorofuran-2-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-17-12(16)8-4-6-14(7-5-8)11(15)9-2-3-10(13)18-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTARUKBESQQXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-Dihydroindol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506740.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7506746.png)
![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7506769.png)
![2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7506786.png)
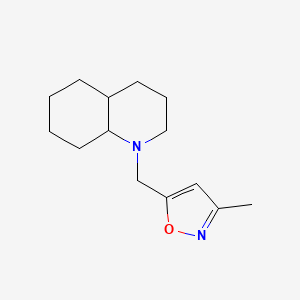
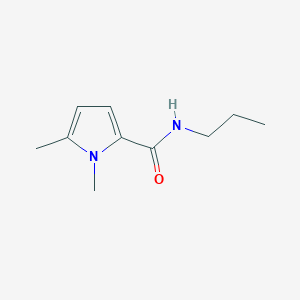
![3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)
![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)
